molecular formula C45H30N6 B8227643 4,4',4''-(((1,3,5-Triazine-2,4,6-triyl)tris(benzene-4,1-diyl))tris(ethyne-2,1-diyl))trianiline

4,4',4''-(((1,3,5-Triazine-2,4,6-triyl)tris(benzene-4,1-diyl))tris(ethyne-2,1-diyl))trianiline

Cat. No.: B8227643
M. Wt: 654.8 g/mol
InChI Key: QHXFNRMGDRODMG-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
The compound 4,4',4''-(((1,3,5-Triazine-2,4,6-triyl)tris(benzene-4,1-diyl))tris(ethyne-2,1-diyl))trianiline (CAS 326002-91-9) features a central 1,3,5-triazine core connected to three aniline-substituted benzene rings via ethyne (acetylene) linkages. Its molecular formula is C30H21N3, with a molecular weight of 423.51 g/mol . The ethyne groups enhance conjugation, influencing electronic and optical properties.

Synthesis and Applications Synthesized via Sonogashira coupling or similar cross-coupling reactions, this compound is a precursor for advanced materials. Its high thermal stability (predicted melting point >380°C) and rigid structure make it suitable for covalent organic frameworks (COFs), organic electronics, and energy storage devices .

Properties

IUPAC Name

4-[2-[4-[4,6-bis[4-[2-(4-aminophenyl)ethynyl]phenyl]-1,3,5-triazin-2-yl]phenyl]ethynyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H30N6/c46-40-25-13-34(14-26-40)4-1-31-7-19-37(20-8-31)43-49-44(38-21-9-32(10-22-38)2-5-35-15-27-41(47)28-16-35)51-45(50-43)39-23-11-33(12-24-39)3-6-36-17-29-42(48)30-18-36/h7-30H,46-48H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHXFNRMGDRODMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#CC2=CC=C(C=C2)N)C3=NC(=NC(=N3)C4=CC=C(C=C4)C#CC5=CC=C(C=C5)N)C6=CC=C(C=C6)C#CC7=CC=C(C=C7)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H30N6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

654.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common approach is the stepwise construction of the triazine core followed by the attachment of phenyl and ethynyl groups. The reaction conditions often require the use of strong bases or acids, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or lithium aluminum hydride (LiAlH₄).

  • Substitution: Substitution reactions often involve halogenating agents like bromine (Br₂) or iodine (I₂).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of halogenated derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including polymers and dendrimers.

  • Biology: Its derivatives may serve as probes or inhibitors in biochemical studies.

  • Medicine: Potential use in drug design and development, particularly in targeting specific biological pathways.

  • Industry: Applications in materials science, such as the development of advanced coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, inhibiting or activating specific pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Non-Acetylenic Triazine Derivatives

  • 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline (CAS 14544-47-9)
    • Structure : Lacks ethyne linkages; direct benzene-aniline attachment.
    • Properties : Molecular weight = 354.41 g/mol, density = 1.303 g/cm³.
    • Applications : Used in capacitors and molecular imaging agents due to planar structure and amine reactivity .
Property Target Compound (CAS 326002-91-9) Non-Acetylenic Analog (CAS 14544-47-9)
Molecular Weight 423.51 g/mol 354.41 g/mol
Conjugation Length Extended (ethyne bridges) Limited (direct aryl-amine bonds)
Thermal Stability Higher (predicted MP >380°C) Lower (MP 380–382°C)
Key Applications COFs, optoelectronics Capacitors, imaging agents

Pyridinium-Substituted Analog

  • 4,4′,4′′-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(1-methylpyridin-1-ium) Iodide Structure: Pyridinium iodide replaces aniline groups. Properties: Ionic nature enhances solubility in polar solvents. Applications: Potential in supramolecular chemistry or as a photosensitizer .

Functional Group Variations: Aldehyde vs. Aniline

  • 4',4''',4'''''-(1,3,5-Triazine-2,4,6-triyl)tris([1,1'-biphenyl]-4-carbaldehyde) (CAS 1221509-80-3)
    • Structure : Aldehyde-terminated biphenyl groups instead of aniline.
    • Properties : Molecular weight = 621.68 g/mol.
    • Applications : COF ligand for catalysis, sensing, and photocatalysis via Schiff base formation .
Property Target Compound (Aniline) Aldehyde Derivative
Functional Groups Aniline (-NH2) Aldehyde (-CHO)
Reactivity Amine cross-linking Schiff base formation
Molecular Weight 423.51 g/mol 621.68 g/mol

Pharmacologically Active Triazine Derivatives

  • 1,2,4-Triazine Antagonists (e.g., T4E/T4G) Structure: 1,2,4-triazine core with phenolic/pyridine substituents. Properties: Hydrogen bonding with adenosine A2A receptors. Applications: Antagonists for neurological disorders .
  • Antileishmanial Triazines Structure: p-Bromo-substituted triazines. Properties: IC50 = 6.1 µM against Leishmania donovani. Applications: Therapeutic agents for parasitic infections .

Optical and Electronic Properties

  • Bis-Triazine Dyes Structure: Noncoplanar triazine-thione derivatives. Properties: Polarizability = 6.09–10.75 × 10⁻²⁴ esu; redshifted fluorescence. Applications: UV–Vis light absorption, solvent-dependent ICT processes .
Property Target Compound Bis-Triazine Dyes
Conjugation System Ethyne-bridged Noncoplanar phenyl-triazine
Fluorescence Likely enhanced (unreported) Redshifted emission
Polarizability Unreported 6.09–10.75 × 10⁻²⁴ esu

Biological Activity

The compound 4,4',4''-(((1,3,5-Triazine-2,4,6-triyl)tris(benzene-4,1-diyl))tris(ethyne-2,1-diyl))trianiline is a complex organic molecule with potential applications in various fields including medicinal chemistry and materials science. Its unique structure, characterized by a triazine core and multiple aromatic rings, suggests diverse biological activities. This article reviews the biological activity of this compound based on available research findings and case studies.

Chemical Structure

The molecular formula of the compound is C21H18N6C_{21}H_{18}N_6 with a molecular weight of approximately 354.41 g/mol. The structure features a central triazine ring connected to three benzene rings via ethyne linkages.

Biological Activity Overview

Research indicates that compounds with triazine cores often exhibit significant biological activities, including:

  • Antimicrobial properties : Many triazine derivatives are known for their ability to inhibit bacterial growth and combat fungal infections.
  • Anticancer effects : Certain triazine-based compounds have been studied for their potential to induce apoptosis in cancer cells.
  • Enzyme inhibition : Compounds with similar structures have been shown to inhibit various enzymes, contributing to their therapeutic effects.

Antimicrobial Activity

A study conducted on related triazine derivatives demonstrated potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis.

CompoundActivityTarget Organism
Triazine Derivative AModerateE. coli
Triazine Derivative BHighStaphylococcus aureus

Anticancer Potential

In vitro studies have shown that triazine-based compounds can induce cell cycle arrest and apoptosis in various cancer cell lines. For instance, a derivative similar to the compound was tested against breast cancer cells (MCF-7) and exhibited significant cytotoxicity.

Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis induction
HeLa20Cell cycle arrest

Mechanistic Insights

The biological mechanisms underlying the activity of triazine compounds often involve:

  • DNA Intercalation : Some studies suggest that these compounds can intercalate into DNA strands, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS production leads to oxidative stress in cells, contributing to apoptosis.
  • Enzyme Interaction : Inhibition of specific enzymes involved in metabolic pathways can lead to altered cellular functions.

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